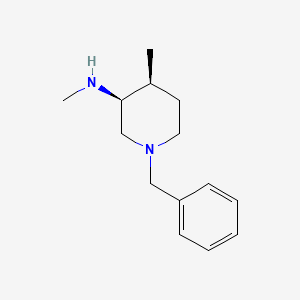

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Descripción general

Descripción

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BDMP is a piperidine derivative that has been shown to exhibit a range of biological activities, including antinociceptive, antidepressant, and anxiolytic effects.

Aplicaciones Científicas De Investigación

Catalytic Activity in Organic Synthesis

This compound has been used as a catalytic ligand in organic synthesis. Vidal-Ferran et al. (1998) describe its use in the enantioselective addition of diethylzinc to benzaldehyde, resulting in high enantiomeric excess. This application is significant in the field of asymmetric synthesis, where enantiomerically pure compounds are desired (Vidal-Ferran et al., 1998).

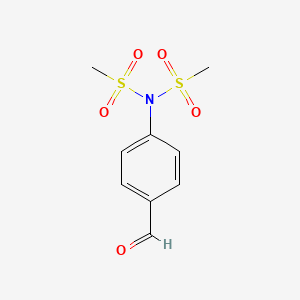

Electrophilic Probe in Nucleophilicity Studies

Dichiarante et al. (2008) used a related N,N-dimethyl-4-aminophenyl cation as an electrophilic probe to determine the reactivity of nucleophiles. Such studies are essential for understanding the reactivity and interaction of different molecular entities in organic chemistry (Dichiarante et al., 2008).

Stereochemistry of Piperidones

Research by Dindulkar et al. (2012) on N-benzylated piperidones, including similar compounds, has contributed to understanding the stereochemistry of these molecules. This is crucial for the design of molecules with specific three-dimensional structures, which is a key aspect in drug design and other fields of chemistry (Dindulkar et al., 2012).

Metabolism of Aromatic Amines

Boyland and Sims (1959) explored the metabolism of dimethyl aniline derivatives in rats. Understanding the metabolism of such compounds is vital for assessing their safety and potential applications in pharmaceuticals (Boyland & Sims, 1959).

Synthesis and Application in Polymer Chemistry

The compound has applications in the synthesis of polymeric materials. For example, Lynn and Langer (2000) synthesized poly(β-aminoesters) using similar compounds. Such polymers have potential applications in biomedical fields, including drug delivery (Lynn & Langer, 2000).

Application in Medicinal Chemistry and Drug Discovery

Khatua et al. (2022) developed a method for intermolecular benzylic C(sp3)-H amination using iron catalysis, which is significant in medicinal chemistry and drug discovery (Khatua et al., 2022).

Propiedades

IUPAC Name |

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)